Amylostatin XG Octaacetate
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Overview
Description
Amylostatin XG Octaacetate is a chemical compound with the molecular formula C39H53NO23 and a molecular weight of 903.83 g/mol . It is a derivative of Amylostatin XG, which is known for its inhibitory activity against glycosidases . The compound is characterized by its red solid form and is soluble in chloroform, dichloromethane, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylostatin XG Octaacetate is synthesized through the acetylation of Amylostatin XG. The process involves the reaction of Amylostatin XG with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Amylostatin XG Octaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Amylostatin XG Octaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its inhibitory effects on glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: Potential therapeutic applications in the treatment of diseases related to carbohydrate metabolism, such as diabetes.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Amylostatin XG Octaacetate exerts its effects by inhibiting glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition disrupts carbohydrate metabolism, which can be beneficial in conditions like diabetes where regulation of blood sugar levels is crucial .
Comparison with Similar Compounds
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with inhibitory effects on glycosidases.
Voglibose: Another glycosidase inhibitor with therapeutic applications in diabetes management.
Uniqueness: Amylostatin XG Octaacetate is unique due to its specific structure and the presence of multiple acetyl groups, which enhance its inhibitory activity against glycosidases. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85747-82-6 |
---|---|
Molecular Formula |
C₃₉H₅₃NO₂₃ |
Molecular Weight |
903.83 |
Synonyms |
[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose |
Origin of Product |
United States |
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